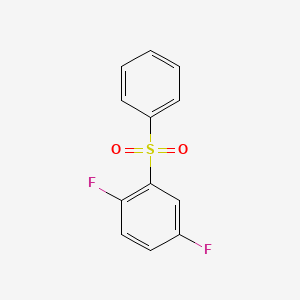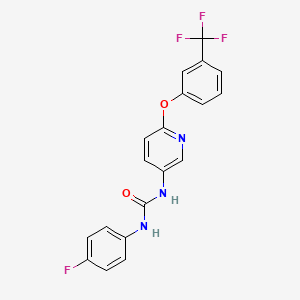
1-(4-Fluorophenyl)-3-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD03056389, also known as 1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea, is a chemical compound with the molecular formula C19H13F4N3O2 and a molecular weight of 391.32 g/mol . This compound is notable for its unique structure, which includes both fluorinated aromatic rings and a pyridazinyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under reflux conditions.
Introduction of the Phenoxy Group: The intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to introduce the phenoxy group.
Coupling with 4-Fluoroaniline: The final step involves coupling the intermediate with 4-fluoroaniline in the presence of a coupling agent like carbonyldiimidazole to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Resulting from reduction of nitro groups.
Substituted Aromatics: Produced through nucleophilic substitution reactions.
科学的研究の応用
1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and the pyridazinyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea
- 1-(4-Bromophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea
Uniqueness
1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea is unique due to the presence of fluorine atoms, which enhance its metabolic stability and binding affinity. The trifluoromethyl group also contributes to its lipophilicity and overall pharmacokinetic profile, making it a valuable compound for drug development and other scientific applications.
特性
分子式 |
C19H13F4N3O2 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]urea |
InChI |
InChI=1S/C19H13F4N3O2/c20-13-4-6-14(7-5-13)25-18(27)26-15-8-9-17(24-11-15)28-16-3-1-2-12(10-16)19(21,22)23/h1-11H,(H2,25,26,27) |
InChIキー |
TXTYEMPTOAVOED-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


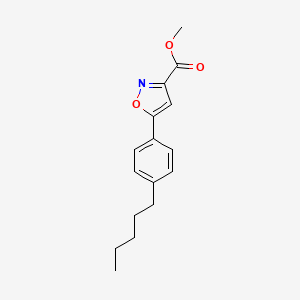
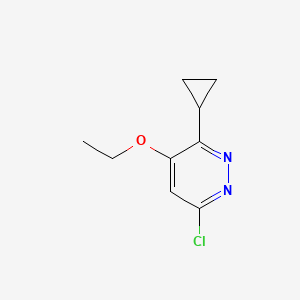
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
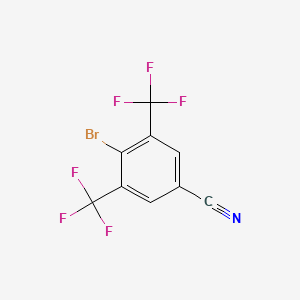
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
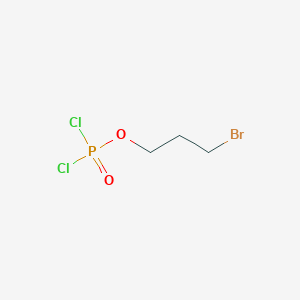

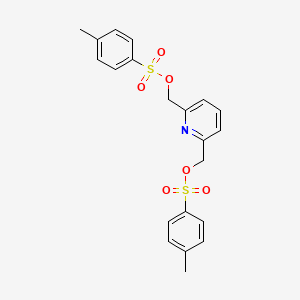
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
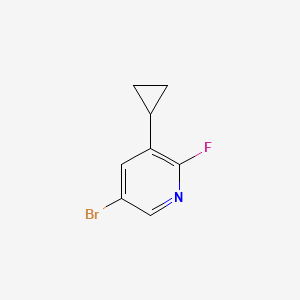
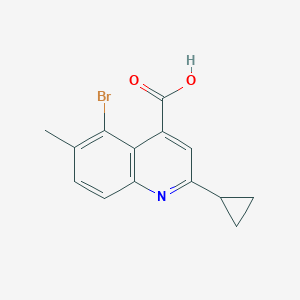
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
